Ramipril Methyl Ester

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Ramipril Methyl Ester is the compendial critical impurity standard (EP Impurity A / USP Related Compound A) mandated for ramipril API batch-release and stability testing. Unlike the prodrug ramipril, this methyl ester analog is non-therapeutic and exhibits a distinct chromatographic profile (RRT ≈0.8), making it essential for system suitability, method validation, and selectivity challenges per USP/BP monographs. Substitution with generic ramipril will invalidate HPLC assays. Available at ≥98% purity, this reference material is also utilized in transdermal ACE inhibitor formulation research at defined mass ratios (2:1 to 1:9 ramipril:methyl ester).

Molecular Formula C22H30N2O5
Molecular Weight 402.5 g/mol
CAS No. 108313-11-7
Cat. No. B135745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamipril Methyl Ester
CAS108313-11-7
Synonyms(2S,3aS,6aS)-Octahydro-1-[(2S)-2-[[(1S)-1-(methoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]cyclopenta[b]pyrrole-2-carboxylic Acid;  [2S-[1[R*(R*)],2α,3aβ,6aβ]]-Octahydro-1-[2-[[1-(methoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]cyclopenta[b]pyr
Molecular FormulaC22H30N2O5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C22H30N2O5/c1-14(20(25)24-18-10-6-9-16(18)13-19(24)21(26)27)23-17(22(28)29-2)12-11-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,23H,6,9-13H2,1-2H3,(H,26,27)/t14-,16-,17-,18-,19-/m0/s1
InChIKeyDBAQBRAQKYAQEO-GBBGEASQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramipril Methyl Ester (CAS 108313-11-7): A Critical Reference Standard and Impurity Marker in Ramipril Pharmaceutical Analysis and Formulation


Ramipril Methyl Ester (CAS 108313-11-7), also known as Ramipril EP Impurity A or USP Ramipril Related Compound A, is the methyl ester analog of the angiotensin-converting enzyme (ACE) inhibitor prodrug ramipril [1]. It is a dipeptide derivative with the molecular formula C₂₂H₃₀N₂O₅ and a molecular weight of 402.5 g/mol . While structurally similar to ramipril, which is an ethyl ester, this compound serves a distinct, non-therapeutic role: it is a specified impurity in ramipril drug substances and finished products, and its controlled presence is mandated by major pharmacopoeias including the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) [2].

Why Ramipril Methyl Ester Cannot Be Substituted for Ramipril or Its Active Metabolite in Analytical or Formulation Workflows


Generic substitution is fundamentally invalid for Ramipril Methyl Ester. Unlike ramipril, which is a prodrug designed for in vivo hydrolysis to the active diacid ramiprilat, Ramipril Methyl Ester has a different ester moiety that alters its physicochemical properties and biological handling [1]. Crucially, it is not a therapeutic agent; its primary value lies in its role as a regulatory-specified impurity (Impurity A) [2]. Therefore, substituting this compound for ramipril in a bioassay would yield no meaningful ACE inhibition data. Conversely, substituting a generic ramipril standard for this specific impurity marker in an HPLC purity assay would invalidate the analytical method, as the retention time, detector response, and spectral profile are distinct and non-interchangeable. The evidence below quantifies the specific analytical and formulation parameters where this compound's differentiation is critical for scientific and procurement decisions.

Quantifiable Differentiation of Ramipril Methyl Ester (CAS 108313-11-7) Versus Key Comparators: An Evidence Guide for Analytical Method Development and Procurement


Regulatory Mandate for Ramipril Methyl Ester as Impurity A in Finished Product Testing

Unlike other ramipril-related substances or degradation products, Ramipril Methyl Ester is specifically designated as 'Impurity A' and its control is mandated by both the United States Pharmacopeia (USP 43) and British Pharmacopoeia (BP 2020) for all ramipril drug substances and finished products [1]. This regulatory requirement creates a non-negotiable analytical need for a certified reference standard of this compound. Other impurities, such as ramipril diketopiperazine (Impurity D), are also controlled, but their acceptance criteria and synthesis pathways differ, making Impurity A a unique and essential procurement item for any laboratory performing compendial release testing of ramipril.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Chromatographic Differentiation: Relative Retention Time of Ramipril Methyl Ester vs. Ramipril API

In the official British Pharmacopoeia 2025 (Ph. Eur. 11.6) HPLC method for ramipril-related substances, Ramipril Methyl Ester (Impurity A) exhibits a relative retention time (RRT) of approximately 0.8 relative to the ramipril peak (retention time ≈ 18 min) [1]. This distinct chromatographic behavior allows for unambiguous identification and quantification of this specific impurity in complex sample matrices. The RRT is a critical parameter for method development, system suitability testing, and peak assignment. Other specified impurities, such as Impurity B (RRT ≈ 1.3), Impurity C (RRT ≈ 1.5), and Impurity D (RRT ≈ 1.7), have different RRTs, confirming that Ramipril Methyl Ester is chromatographically unique and requires its own dedicated reference standard for accurate quantification.

HPLC Method Development Impurity Profiling Analytical Chemistry

Synthetic Yield and Purity Benchmarking for Ramipril Methyl Ester Reference Standard Production

A reproducible synthesis and purification protocol for Ramipril Methyl Ester has been established, yielding a product with a purity of 99.01% and an overall yield of 39.2% (approximately 1.08 g) from a transesterification reaction of ramipril with methanol and potassium hydroxide [1]. This quantitative data provides a benchmark for laboratories and manufacturers seeking to produce or source a high-purity reference standard. In comparison, the synthesis of other ramipril impurities, such as the diketopiperazine derivative (Impurity D), requires different reaction conditions (e.g., toluene for ring closure) and may exhibit different yield and purity profiles [2]. The demonstrated ability to achieve >99% purity is essential for its use as a certified reference material in quantitative HPLC analyses, as lower purity would compromise the accuracy of impurity quantification.

Organic Synthesis Reference Standard Manufacturing Analytical Chemistry

Formulation-Specific Differentiation: Ramipril Methyl Ester as a Prodrug Component in Transdermal Delivery Systems

In contrast to its primary role as an impurity marker, Ramipril Methyl Ester has been identified as a potential prodrug component in a patented transdermal drug delivery composition [1]. The patent describes a composition containing ramipril and a corresponding prodrug, where the prodrug comprises at least one of ramipril ethyl ester (the standard prodrug) and ramipril methyl ester [1]. The formulation specifies a mass ratio of ramipril to ramipril methyl ester ranging from 2:1 to 1:9 [1]. This quantitative ratio is a critical differentiator; it demonstrates a distinct, non-analytical application where the methyl ester is intentionally included for its potential to modulate the physicochemical properties (e.g., lipophilicity, permeation rate) of the transdermal system. This is in stark contrast to the ethyl ester prodrug, which is the standard oral form, and highlights a unique formulation niche.

Drug Delivery Transdermal Formulation Prodrug Design

Validated Application Scenarios for Ramipril Methyl Ester (CAS 108313-11-7) Based on Quantitative Evidence


Pharmaceutical Release Testing and Quality Control for Ramipril Drug Products

This compound is indispensable for any analytical quality control laboratory performing compendial testing (USP, BP, Ph. Eur.) of ramipril active pharmaceutical ingredients (API) or finished dosage forms. It serves as the primary reference standard for identifying and quantifying Impurity A [1]. The distinct relative retention time (RRT ≈ 0.8) and the availability of high-purity material (≥99%) ensure accurate and reliable method performance, which is essential for batch release and stability studies [2][3].

Analytical Method Development and Validation for Ramipril Impurity Profiling

Researchers developing new or optimized HPLC, UHPLC, or LC-MS methods for the analysis of ramipril require this compound as a critical system suitability marker and for establishing relative retention times and resolution factors [2]. Its unique chromatographic behavior, as defined in official monographs, allows for robust method validation and transfer, and it can be used to challenge method selectivity against closely eluting impurities [2].

Synthesis and Characterization of Ramipril-Related Substances

For organic chemists and process development scientists, this compound serves as a key target for impurity synthesis and as a reference material for characterizing reaction byproducts. The published synthetic protocol provides a benchmark for yield (39.2%) and purity (99.01%), enabling laboratories to replicate the synthesis or to evaluate the purity of commercially sourced material [3].

Exploratory Research in Transdermal Drug Delivery Formulations

Based on patent literature, this compound may be used as a component in the development of novel transdermal drug delivery systems for ACE inhibitors [4]. Researchers investigating the optimization of prodrug permeation can use the specified mass ratios (2:1 to 1:9 of ramipril to its methyl ester) as a starting point for formulating and testing transdermal patches [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ramipril Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.